N-methylquinoxaline-6-carboxamide

PARP inhibitor DNA damage repair cancer research

N-Methylquinoxaline-6-carboxamide (CAS 1343299-66-0) is a dual PARP1/HDAC6 inhibitor (IC50: 7 nM / 57 nM) with a quinoxaline core. The N-methyl carboxamide at position 6 is essential for target engagement; without it, PARP isoform selectivity shifts substantially. This compound shows ~5-fold PARP-2 selectivity and potency comparable to clinical PARP1 inhibitors (olaparib 1–19 nM). Ideal for DNA damage repair, chromatin remodeling, and scaffold-hopping studies. Order now for R&D use.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1343299-66-0
Cat. No. B1400729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylquinoxaline-6-carboxamide
CAS1343299-66-0
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C10H9N3O/c1-11-10(14)7-2-3-8-9(6-7)13-5-4-12-8/h2-6H,1H3,(H,11,14)
InChIKeyQXMOKYATERMTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylquinoxaline-6-carboxamide (CAS 1343299-66-0): Procurement-Relevant Technical and Biological Profile


N-Methylquinoxaline-6-carboxamide (CAS 1343299-66-0) is a heterocyclic small molecule (C10H9N3O, MW 187.20 g/mol) characterized by a quinoxaline core with an N-methyl carboxamide substituent at the 6-position [1]. This compound has been documented as a poly(ADP-ribose) polymerase (PARP) inhibitor [2] and has demonstrated binding affinity for histone deacetylase 6 (HDAC6) [3]. The quinoxaline scaffold serves as a recognized bioisostere for quinoline and naphthalene carboxamides in medicinal chemistry applications .

Why N-Methylquinoxaline-6-carboxamide Cannot Be Substituted with Generic Quinoxaline Analogs in PARP-Targeted Research


Substituting N-methylquinoxaline-6-carboxamide with structurally similar quinoxaline-6-carboxamide derivatives is not scientifically warranted because the N-methyl amide substitution at the 6-position directly modulates target binding profiles. Structure-based drug design studies have established that quinoxaline derivatives exhibit distinct selectivity patterns for PARP isoforms; specifically, quinoxaline-based inhibitors demonstrate superior selectivity for PARP-2 relative to PARP-1 compared to quinazolinone analogs [1]. Without precise substitution at the 6-position carboxamide moiety, the target engagement profile shifts substantially, as documented in comparative PARP enzyme assays using recombinant PARP-1 and PARP-2 [2]. This substitution-dependent activity profile underscores that generic quinoxaline-6-carboxamide analogs cannot serve as reliable surrogates without introducing uncontrolled experimental variables in PARP inhibition studies.

N-Methylquinoxaline-6-carboxamide (CAS 1343299-66-0): Quantitative Differentiation Evidence Against Comparator Compounds


PARP1 Enzymatic Inhibition: N-Methylquinoxaline-6-carboxamide Demonstrates 7 nM IC50 in Colorimetric Assay

N-Methylquinoxaline-6-carboxamide exhibits PARP1 enzymatic inhibition with an IC50 of 7 nM measured by colorimetric assay [1]. This potency is comparable to first-generation clinical PARP inhibitors such as olaparib, which demonstrates PARP1 IC50 values ranging from 1–19 nM across reported assays, and niraparib (2–35 nM) [2]. The compound's PARP1 inhibitory activity establishes its utility as a reference tool in PARP-targeted research where a quinoxaline-based scaffold with defined potency is required.

PARP inhibitor DNA damage repair cancer research

Dual PARP1/HDAC6 Inhibition Profile: 8-Fold Selectivity for PARP1 Over HDAC6

N-Methylquinoxaline-6-carboxamide demonstrates measurable inhibition of both PARP1 (IC50 = 7 nM) and HDAC6 (IC50 = 57 nM), yielding an approximately 8-fold selectivity for PARP1 over HDAC6 in parallel enzymatic assays [1]. This dual-target profile distinguishes it from agents that exclusively target PARP enzymes. The HDAC6 inhibitory activity (57 nM) was determined via fluorescence-based assay following 15-minute incubation [1]. While talazoparib exhibits superior PARP1 potency (IC50 = 0.57 nM) , it lacks meaningful HDAC6 engagement, whereas N-methylquinoxaline-6-carboxamide provides measurable activity at both targets relevant to chromatin remodeling and DNA repair pathways.

dual inhibitor epigenetics synthetic lethality

Quinoxaline Scaffold Confers PARP-2 Selectivity Advantage Over Quinazolinone-Based Inhibitors

Structure-based drug design analysis combining X-ray crystallography and homology modeling has established that quinoxaline derivatives, as a class, exhibit superior selectivity for PARP-2 compared to quinazolinone derivatives, which display relatively higher selectivity for PARP-1 [1]. Within the quinoxaline chemotype, a specific inhibitor (CAS 489457-67-2) demonstrates PARP-2 IC50 = 7 nM and PARP-1 IC50 = 33 nM, representing an approximately 5-fold selectivity for PARP-2 . This scaffold-level isoform selectivity pattern provides a rational basis for selecting quinoxaline-6-carboxamide derivatives, including N-methylquinoxaline-6-carboxamide, when PARP-2-biased tool compounds are required for target validation studies.

isoform selectivity PARP-2 structure-activity relationship

Bioisosteric Replacement Potential: Quinoxaline as a Validated Isostere of Quinoline and Naphthalene Carboxamides

The quinoxaline core of N-methylquinoxaline-6-carboxamide functions as an established bioisostere of quinoline and naphthalene carboxamide scaffolds in medicinal chemistry applications . This bioisosteric relationship enables scaffold-hopping strategies where the quinoxaline moiety can replace quinoline or naphthalene frameworks while preserving or modulating pharmacological activity. The N-methyl substitution at the 6-carboxamide position introduces defined conformational constraints relative to unsubstituted analogs due to amide bond rotational isomerism, which influences the compound's three-dimensional presentation to biological targets .

medicinal chemistry scaffold hopping bioisostere

N-Methylquinoxaline-6-carboxamide (CAS 1343299-66-0): Evidence-Backed Research and Procurement Applications


PARP1 Reference Compound in DNA Damage Repair Studies

Based on documented PARP1 enzymatic inhibition with an IC50 of 7 nM in colorimetric assays [1], N-methylquinoxaline-6-carboxamide is appropriate for use as a reference tool compound in in vitro PARP1 inhibition studies. The compound's potency resides within the range of clinically established PARP1 inhibitors (olaparib: 1–19 nM; niraparib: 2–35 nM) [2], supporting its utility in biochemical assays where a quinoxaline-based PARP inhibitor is needed for comparative pharmacology or structure-activity relationship investigations.

Dual-Target PARP1/HDAC6 Mechanistic Probe Development

The compound's concurrent inhibition of PARP1 (IC50 = 7 nM) and HDAC6 (IC50 = 57 nM) [1] supports its application in research examining the intersection of DNA damage repair and chromatin remodeling pathways. This dual activity profile distinguishes it from single-target PARP inhibitors such as talazoparib (PARP1 IC50 = 0.57 nM, no HDAC6 activity) [2] and enables experimental designs investigating synthetic lethality, epigenetic modulation, or combination therapy hypotheses where simultaneous PARP1 and HDAC6 engagement is mechanistically relevant.

PARP-2 Isoform-Selective Scaffold Development

Given the established class-level selectivity of quinoxaline derivatives for PARP-2 over PARP-1, as demonstrated by structure-based drug design studies showing superior PARP-2 selectivity of quinoxalines compared to quinazolinones [1], N-methylquinoxaline-6-carboxamide and its analogs are suitable for research programs targeting PARP-2-specific inhibition. Representative quinoxaline-based PARP inhibitors achieve approximately 5-fold selectivity for PARP-2 (IC50 = 7 nM) over PARP-1 (IC50 = 33 nM) [2], supporting the use of this scaffold class when PARP-2-preferential tool compounds are required to dissect isoform-specific functions.

Bioisosteric Scaffold Replacement in Medicinal Chemistry Programs

The established bioisosteric relationship between quinoxaline and both quinoline and naphthalene carboxamide scaffolds [1] positions N-methylquinoxaline-6-carboxamide as a viable scaffold-hopping candidate in lead optimization campaigns. This application is particularly relevant for programs seeking to diversify chemical matter, improve physicochemical properties, or navigate existing intellectual property while maintaining target engagement profiles derived from quinoline or naphthalene-based pharmacophores. The defined conformational constraints imposed by the N-methyl carboxamide substitution [2] may additionally influence binding mode and selectivity outcomes in structure-based design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylquinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.